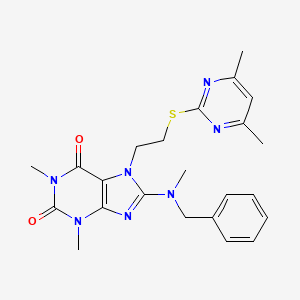

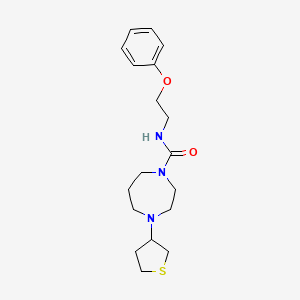

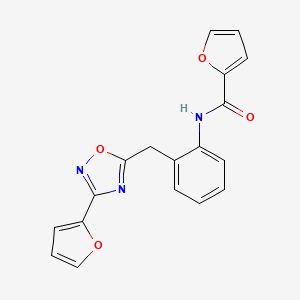

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

Oxazole derivatives can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on the specific derivative. For example, oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学的研究の応用

Anticancer Properties

Oxazole derivatives have attracted attention due to their potential anticancer activity. Researchers have explored the cytotoxic effects of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide against various cancer cell lines. Some analogues of this compound have exhibited promising activity, making it a candidate for further investigation in cancer therapy .

Antibacterial Activity

In the realm of infectious diseases, scientists have examined the antibacterial potential of oxazole derivatives. While specific studies on this compound are limited, related analogues have been tested against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. Further research could shed light on its efficacy against bacterial pathogens .

Anti-Inflammatory Effects

Oxazole-based compounds have been investigated for their anti-inflammatory properties. Although data on 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide specifically are scarce, its structural features suggest potential interactions with inflammatory pathways. Future studies may explore its role in modulating inflammation .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, researchers have explored oxazole derivatives as potential neuroprotective agents. While direct evidence for this compound is lacking, its structure warrants investigation in neuroprotection studies .

Photophysical Properties

Oxazole-based molecules often exhibit interesting photophysical behavior. Researchers have studied their fluorescence properties, which can be useful in imaging and sensing applications. Investigating the fluorescence characteristics of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide could provide insights into its practical applications .

Materials Science and Organic Electronics

Oxazole derivatives have been employed in materials science and organic electronics. Their unique electronic properties make them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. While specific studies on this compound are limited, its potential in these fields is worth exploring .

作用機序

Target of Action

The primary targets of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide are currently unknown. This compound belongs to the oxazole class of molecules, which are known to exhibit a wide range of biological activities . .

Mode of Action

Oxazoles, in general, are known to interact with various biological targets through different mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation .

Biochemical Pathways

Given the diverse biological activities of oxazole derivatives, it is likely that this compound may influence multiple pathways .

Pharmacokinetics

The compound’s logp value of 3114 suggests that it is moderately lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Given the diverse biological activities of oxazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .

将来の方向性

特性

IUPAC Name |

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXOOTBBUZREIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2912398.png)

![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)

![N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912409.png)

![Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B2912412.png)

![8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912413.png)